molecular formula C7H16O2Si B1294435 Ethyl (trimethylsilyl)acetate CAS No. 4071-88-9

Ethyl (trimethylsilyl)acetate

Cat. No. B1294435
CAS RN: 4071-88-9
M. Wt: 160.29 g/mol
InChI Key: QQFBQBDINHJDMN-UHFFFAOYSA-N
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Description

Ethyl (trimethylsilyl)acetate is a compound that has been the subject of various studies due to its utility in organic synthesis. It serves as a precursor or intermediate in the synthesis of various organic compounds, including unsaturated esters, fluorinated compounds, and glycosides.

Synthesis Analysis

The synthesis of ethyl (trimethylsilyl)acetate derivatives has been explored through different methodologies. One approach involves the conversion of ethyl trimethylsilylacetate to its corresponding enolate by treatment with lithium dicyclohexylamide, which then condenses with carbonyl compounds to yield unsaturated esters . Another study demonstrates the electrosynthesis of ethyl-2,2-difluoro-2-trimethylsilylacetate from ethyl-2-chloro-2,2-difluoroacetate, showcasing a method for generating a difluoromethylene building block precursor .

Molecular Structure Analysis

The molecular structure of ethyl (trimethylsilyl)acetate and its derivatives plays a crucial role in their reactivity and the types of reactions they can undergo. For instance, the presence of the trimethylsilyl group can influence the stereochemistry of the resulting compounds, as seen in the synthesis of (E)- and (Z)-allylic alcohols from trimethylsilyl ethylene oxide .

Chemical Reactions Analysis

Ethyl (trimethylsilyl)acetate is involved in various chemical reactions. It can undergo cyanosilylation reactions catalyzed by 1-ethyl-3-methylimidazolium acetate, leading to the formation of cyanohydrin trimethylsilyl ethers . Additionally, it can participate in palladium-catalyzed enantioselective allylic alkylation, yielding α-quaternary ketones and lactams . The compound also reacts with aldehydes in the presence of tetrabutylammonium fluoride to produce α-diazo-β-hydroxy esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl (trimethylsilyl)acetate derivatives have been studied through various techniques. An FTIR study of trimethylsilylmethyl acetate revealed its thermal stability and the products formed upon thermolysis, providing insights into its decomposition pathways . The reactivity of trimethylsilyl substituents in aromatic systems has also been investigated, showing how they affect the rates of pyrolysis and the activation sequence in different positions on the aromatic ring .

Scientific Research Applications

Synthesis of Ethyl-2,2-dibromo-2-(trimethylsilyl)acetate

  • Scientific Field : Organic Chemistry
  • Application Summary : Ethyl (trimethylsilyl)acetate is used in the synthesis of ethyl-2,2-dibromo-2-(trimethylsilyl)acetate .
  • Results or Outcomes : The outcome of this reaction is the formation of ethyl-2,2-dibromo-2-(trimethylsilyl)acetate . The yield and other quantitative data are not specified in the sources.

Silylation of Enolizable Aldehydes and Ketones

  • Scientific Field : Organic Chemistry
  • Application Summary : Ethyl (trimethylsilyl)acetate is also used to silylate enolizable aldehydes and ketones .
  • Results or Outcomes : The outcome of this reaction is the formation of silylated aldehydes or ketones . The yield and other quantitative data are not specified in the sources.

properties

IUPAC Name

ethyl 2-trimethylsilylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2Si/c1-5-9-7(8)6-10(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFBQBDINHJDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193694
Record name Ethyl trimethylsilylacetate
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Molecular Weight

160.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (trimethylsilyl)acetate

CAS RN

4071-88-9
Record name Ethyl (trimethylsilyl)acetate
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Record name Ethyl trimethylsilylacetate
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Record name 4071-88-9
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Record name Ethyl trimethylsilylacetate
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Record name Ethyl trimethylsilylacetate
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Record name ETHYL TRIMETHYLSILYLACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
198
Citations
T Poisson, V Gembus, S Oudeyer… - The Journal of …, 2009 - ACS Publications
The first transition-metal-free addition of alkyl nitriles to unactivated imines was developed using a catalytic combination of 4-MeOC 6 H 4 ONa and TMSCH 2 CO 2 Et to promote the …
Number of citations: 34 pubs.acs.org
S Inoue, Y Sato, T Suzuki - Organometallics, 1988 - ACS Publications
Base-assisted trimethylgermylation of ethyl acetate gave high yields of ethyl (trimethylgermyl) acetate (2), bis (trimethylgermyl) acetate (5), and tris (trimethylgermyl) acetate (6). The …
Number of citations: 28 pubs.acs.org
R Csük, A Fürstner, H Weidmann - Journal of Carbohydrate …, 1986 - Taylor & Francis
Hexopyranose-and hexofuranose-uloses, on treatment with ethyl trirnethylsilylacetate/tetra-n-butylammohium fluoride, form β-hydroxy esters or derivatives thereof instead of their TMS …
Number of citations: 11 www.tandfonline.com
V Gembus, T Poisson, S Oudeyer, F Marsais… - Synlett, 2009 - thieme-connect.com
The synthesis of highly substituted β-lactams was achieved by addition of air-stable ethyl (trimethylsilyl) acetate derivatives to N-(2-hydroxyphenyl) aldimine sodium salts in a THF-EtCN …
Number of citations: 6 www.thieme-connect.com
G Picotin, P Miginiac - The Journal of Organic Chemistry, 1987 - ACS Publications
(13) This rather unusual order of mixing the reagents is not without precedent:(a) Stoll, M. Helo. Chim. Acta 1951, 34, 678.(b) Klemm, LH; Bower, G. MJ Org. Chem. 1958, 23, 344.(c) …
Number of citations: 160 pubs.acs.org
D Hernandez, GL Larson - The Journal of Organic Chemistry, 1984 - ACS Publications
As is clear from Scheme I the success of the reaction will depend on the ability of the second equivalent of or-ganometallic to add to the rather hindered/3-keto silane formed in the initial …
Number of citations: 16 pubs.acs.org
A Fu, G Kollegger, H Weidmann - Journal of organometallic chemistry, 1991 - Elsevier
… Only ethyloxycarbonyl chloride afforded ethyl trimethylsilyl acetate (4i) [lo] in somewhat lower yield, and the intermediate product resulting from the reaction of the acyl chloride of …
Number of citations: 31 www.sciencedirect.com
Y Kita, S Akai, N Ajimura, M Yoshigi… - The Journal of …, 1986 - ACS Publications
(Trimethylsilyl) ethoxyacetylene, a stable and easy-handling reagent, serves as an excellent dehydrating agent for thesynthesis of carboxylic anhydrides and amides from the …
Number of citations: 146 pubs.acs.org
O Tsuge, K Sone, S Urano… - The Journal of Organic …, 1982 - ACS Publications
The reactions of lithio compounds, generated in situ from2-[(trimethylsilyl) methyl] pyridine (1), N, N-dimethyl (trimethylsilyl) acetamide (2), and ethyl (trimethylsilyl) acetate (3) and LDA …
Number of citations: 40 pubs.acs.org
PK Sharma, M Dawid, J Warkentin… - The Journal of …, 2001 - ACS Publications
A novel migration of the trimethylsilyl group during reaction of methoxy[(trimethylsilyl)ethoxy]carbene with N-phenylmaleimide (NPM) and with C 60 , reported earlier, was examined by …
Number of citations: 7 pubs.acs.org

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